amino]acetic acid CAS No. 899718-62-8](/img/structure/B1308404.png)

[[(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl](4-methylphenyl)amino]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

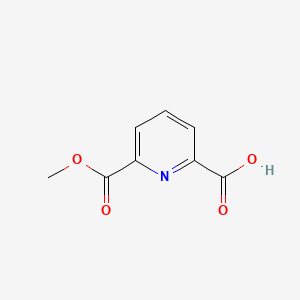

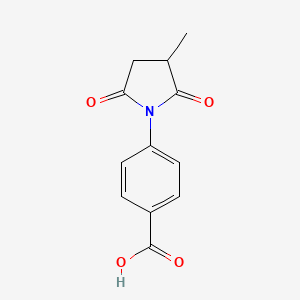

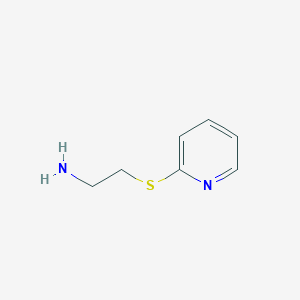

The compound (6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonylamino]acetic acid has the molecular formula C14H15N3O6S . It has a molecular weight of 353.35 g/mol . The IUPAC name for this compound is 2-[4-methyl-N-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]anilino]acetic acid .

Molecular Structure Analysis

The InChI string for this compound isInChI=1S/C14H15N3O6S/c1-8-3-5-10 (6-4-8)17 (7-11 (18)19)24 (22,23)12-9 (2)15-14 (21)16-13 (12)20/h3-6H,7H2,1-2H3, (H,18,19) (H2,15,16,20,21) . This provides a detailed representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

This compound has a molecular weight of 353.35 g/mol . It has a computed XLogP3-AA value of 0.3 , indicating its relative hydrophilicity. It has 3 hydrogen bond donors and 7 hydrogen bond acceptors . It also has 5 rotatable bonds .Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds closely related to the chemical have been a focal point of research. For instance, the reaction of 2-[6-methyl-2,4-dioxo-1-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-3-yl]acetic acid hydrazide with β-dicarbonyl compounds leads to the formation of hydrazones whose structure is dictated by the β-dicarbonyl reaction component. This indicates regioselective reactions and the potential for creating diverse chemical entities with tailored properties (Meshcheryakova & Kataev, 2014).

Further, the synthesis of derivatives such as ethyl 6- methyl -2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate and its subsequent reactions showcase the compound's versatility in forming new chemical structures with potential biological activities (George et al., 2010).

Chemical Reactions and Modifications

Chemical modifications of pyrimidine derivatives reveal the adaptability of these compounds to form new chemical entities. The alkylation of pyrimidine derivatives with chloroacetic acid esters, for example, affords novel alkyl 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetates, demonstrating the chemical flexibility and potential for creating compounds with varied biological activities (Krivonogov et al., 2004).

Potential Applications

While the direct applications of "[(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonylamino]acetic acid" in scientific research are not explicitly detailed in the available literature, the studies on similar compounds highlight the potential in areas such as antimicrobial and anticancer research, supramolecular chemistry, and the synthesis of novel drug molecules with specific biological activities. For instance, compounds synthesized from related chemical structures have shown selective antimicrobial and anticancer activities, indicating the potential therapeutic applications of these molecules (Sharma et al., 2012).

properties

IUPAC Name |

2-[4-methyl-N-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]anilino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O6S/c1-8-3-5-10(6-4-8)17(7-11(18)19)24(22,23)12-9(2)15-14(21)16-13(12)20/h3-6H,7H2,1-2H3,(H,18,19)(H2,15,16,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAXQVHZBFNARQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=C(NC(=O)NC2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[[(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl](4-methylphenyl)amino]acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(4-Fluoro-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine](/img/structure/B1308322.png)

![8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1308327.png)

![2-[(4-Nitrophenyl)sulfanyl]pyridine](/img/structure/B1308342.png)

![3-[(3,4-Ethylenedioxy)phenyl]-1-propene](/img/structure/B1308347.png)

![3-(2,6-Dimethyl-3-oxo-2,3-dihydro-benzo[1,4]-oxazin-4-yl)-propionic acid](/img/structure/B1308372.png)